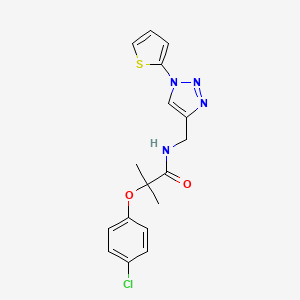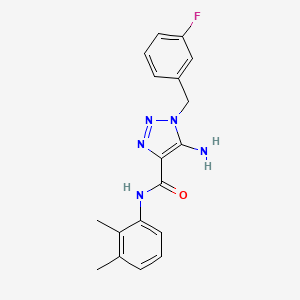![molecular formula C13H23NO4 B2565344 1-[(tert-ブトキシ)カルボニル]-3,5-ジメチルピペリジン-2-カルボン酸, ジアステレオマー混合物 CAS No. 1888643-71-7](/img/structure/B2565344.png)
1-[(tert-ブトキシ)カルボニル]-3,5-ジメチルピペリジン-2-カルボン酸, ジアステレオマー混合物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .
科学的研究の応用
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid has several scientific research applications:
作用機序
Target of action
The compound “1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers” contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of action
The Boc group in “1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers” can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the protection of the amine group, preventing it from reacting with other reagents during the synthesis process .
Biochemical pathways
The compound could potentially be involved in reactions where amine groups need to be protected during the synthesis of complex organic molecules .
Result of action
The primary result of the action of “1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers” in a synthetic reaction would be the protection of an amine group, allowing for selective reactions to occur at other sites on the molecule .
Action environment
The efficacy and stability of “1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers” would depend on the conditions under which the synthetic reactions are carried out. Factors such as temperature, pH, and the presence of other reagents could potentially influence the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 3,5-dimethylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Oxidation and Reduction: While the Boc group itself is stable under oxidative and reductive conditions, the piperidine ring can undergo various transformations depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for the removal of the Boc group.
Major Products Formed
The major product formed from the deprotection of 1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid is 3,5-dimethylpiperidine-2-carboxylic acid, which can then be further utilized in various synthetic applications .
類似化合物との比較
Similar Compounds
1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid: Similar in structure but lacks the methyl groups on the piperidine ring.
1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid: Contains a single methyl group on the piperidine ring.
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring
Uniqueness
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid is unique due to the presence of two methyl groups on the piperidine ring, which can influence its steric and electronic properties. This can affect its reactivity and the selectivity of reactions it undergoes, making it a valuable compound in specific synthetic applications .
特性
IUPAC Name |
3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-6-9(2)10(11(15)16)14(7-8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDKODUIJVWIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N(C1)C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2565261.png)
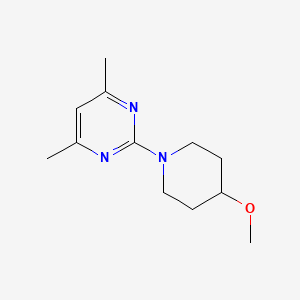

![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2565267.png)

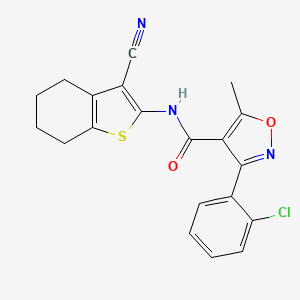
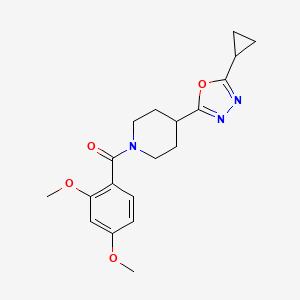
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)
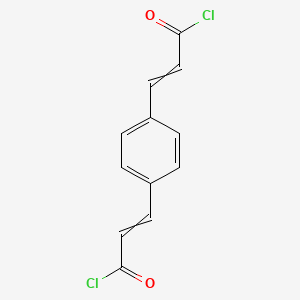
![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide](/img/structure/B2565277.png)
